Cas no 66832-94-8 (1-Cyclopropyl-4-ethoxybenzene)

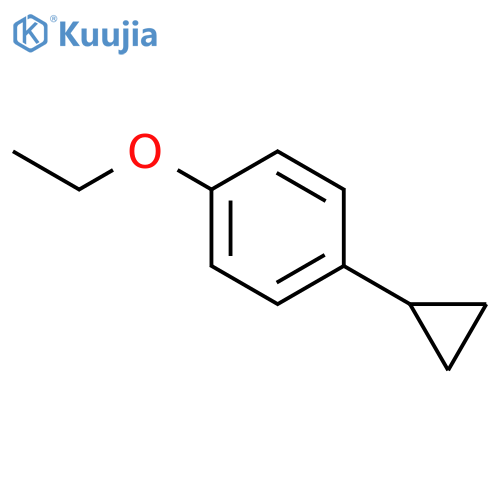

1-Cyclopropyl-4-ethoxybenzene structure

商品名:1-Cyclopropyl-4-ethoxybenzene

1-Cyclopropyl-4-ethoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopropyl-4-ethoxybenzene

- DTXSID80503968

- SY263849

- 66832-94-8

- AC8463

- MFCD27922639

- SCHEMBL9586183

-

- MDL: MFCD27922639

- インチ: InChI=1S/C11H14O/c1-2-12-11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3

- InChIKey: YXNVYZYRKHOSDJ-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)C2CC2

計算された属性

- せいみつぶんしりょう: 162.104465066g/mol

- どういたいしつりょう: 162.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

1-Cyclopropyl-4-ethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019089281-1g |

1-Cyclopropyl-4-ethoxybenzene |

66832-94-8 | 95% | 1g |

$400.00 | 2023-09-01 | |

| Crysdot LLC | CD12044778-5g |

1-Cyclopropyl-4-ethoxybenzene |

66832-94-8 | 95+% | 5g |

$746 | 2024-07-24 | |

| eNovation Chemicals LLC | D920702-5g |

1-Cyclopropyl-4-ethoxybenzene |

66832-94-8 | 95% | 5g |

$975 | 2025-02-24 | |

| eNovation Chemicals LLC | D920702-5g |

1-Cyclopropyl-4-ethoxybenzene |

66832-94-8 | 95% | 5g |

$975 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536795-5g |

1-Cyclopropyl-4-ethoxybenzene |

66832-94-8 | 98% | 5g |

¥7867.00 | 2024-05-04 | |

| Chemenu | CM200921-5g |

1-cyclopropyl-4-ethoxybenzene |

66832-94-8 | 95% | 5g |

$704 | 2023-02-17 | |

| Chemenu | CM200921-5g |

1-cyclopropyl-4-ethoxybenzene |

66832-94-8 | 95% | 5g |

$704 | 2021-08-05 | |

| eNovation Chemicals LLC | D920702-5g |

1-Cyclopropyl-4-ethoxybenzene |

66832-94-8 | 95% | 5g |

$975 | 2025-02-19 |

1-Cyclopropyl-4-ethoxybenzene 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

66832-94-8 (1-Cyclopropyl-4-ethoxybenzene) 関連製品

- 4030-17-5(1-Cyclopropyl-4-methoxybenzene)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量